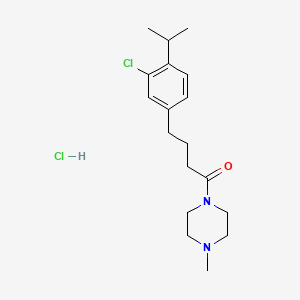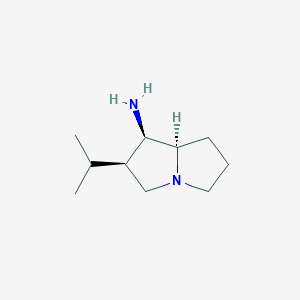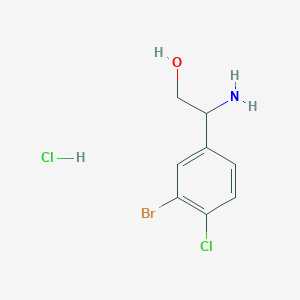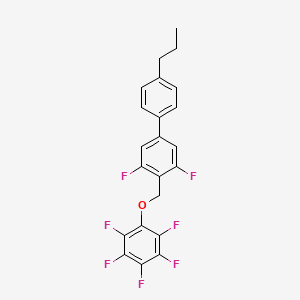
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a chlorophenyl group and a butyl group.
Métodos De Preparación
The synthesis of Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride involves multiple steps. One common method includes the reaction of piperazine with 3-chloro-4-(1-methylethyl)benzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpiperazine to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into simpler compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives such as:
Piperazine, 1-(4-chlorophenyl)-4-methyl-: Known for its use in medicinal chemistry.
Piperazine, 1-(4-(2-chlorophenyl)-1-oxobutyl)-4-methyl-: Studied for its potential therapeutic effects.
Piperazine, 1-(4-(3-chlorophenyl)-1-oxobutyl)-4-methyl-: Used in various industrial applications.
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32808-60-9 |
|---|---|
Fórmula molecular |
C18H28Cl2N2O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
4-(3-chloro-4-propan-2-ylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27ClN2O.ClH/c1-14(2)16-8-7-15(13-17(16)19)5-4-6-18(22)21-11-9-20(3)10-12-21;/h7-8,13-14H,4-6,9-12H2,1-3H3;1H |
Clave InChI |
OPAGARHIWGSHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

